Cas no 187151-69-5 (2-[(3-Nitrophenyl)methyl]oxirane)
![2-[(3-Nitrophenyl)methyl]oxirane structure](https://ja.kuujia.com/scimg/cas/187151-69-5x500.png)
2-[(3-Nitrophenyl)methyl]oxirane 化学的及び物理的性質
名前と識別子
-
- SCHEMBL4872837
- EN300-1823372
- 2-[(3-nitrophenyl)methyl]oxirane
- 187151-69-5
- 2-[(3-Nitrophenyl)methyl]oxirane
-
- インチ: 1S/C9H9NO3/c11-10(12)8-3-1-2-7(4-8)5-9-6-13-9/h1-4,9H,5-6H2
- InChIKey: PKBJXRSEXNRPBI-UHFFFAOYSA-N
- ほほえんだ: O1CC1CC1C=CC=C(C=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 179.058243149g/mol
- どういたいしつりょう: 179.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.4Ų
2-[(3-Nitrophenyl)methyl]oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1823372-0.25g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1823372-10.0g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1823372-0.05g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1823372-0.1g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1823372-5.0g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1823372-10g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1823372-1g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1823372-2.5g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1823372-1.0g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1823372-0.5g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 0.5g |
$1289.0 | 2023-09-19 |
2-[(3-Nitrophenyl)methyl]oxirane 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
2-[(3-Nitrophenyl)methyl]oxiraneに関する追加情報
Introduction to 2-[(3-Nitrophenyl)methyl]oxirane (CAS No. 187151-69-5)
2-[(3-Nitrophenyl)methyl]oxirane is a compound with the CAS registry number 187151-69-5, belonging to the class of epoxides. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including materials science and pharmaceutical research. The structure of 2-[(3-Nitrophenyl)methyl]oxirane consists of an epoxide ring attached to a nitrophenyl group, which imparts distinctive reactivity and electronic characteristics.
The synthesis of 2-[(3-Nitrophenyl)methyl]oxirane typically involves the reaction of an alkene with a peracid in the presence of a nitrobenzene derivative, followed by oxidation to form the epoxide ring. This process is highly efficient and has been optimized in recent studies to achieve high yields and purity levels. The compound's stability under various conditions has been extensively studied, revealing its resistance to thermal degradation and susceptibility to nucleophilic attack under specific conditions.
One of the most notable aspects of 2-[(3-Nitrophenyl)methyl]oxirane is its reactivity in epoxide ring-opening reactions. Recent research has demonstrated that the nitrophenyl group significantly influences the reactivity of the epoxide ring, making it more susceptible to nucleophilic attack compared to other epoxides. This property has been exploited in the development of novel materials with tailored mechanical and electronic properties.
In terms of applications, 2-[(3-Nitrophenyl)methyl]oxirane has shown promise in the field of polymer chemistry. Its ability to undergo controlled ring-opening polymerization under mild conditions has led to the synthesis of advanced polymeric materials with unique mechanical properties. Additionally, this compound has been investigated as a precursor for the synthesis of biodegradable polymers, which are increasingly sought after in sustainable materials development.
The electronic properties of 2-[(3-Nitrophenyl)methyl]oxirane have also been explored in recent studies, particularly in the context of organic electronics. The nitrophenyl group introduces electron-withdrawing effects, which can modulate the electronic characteristics of the compound, making it a potential candidate for use in organic semiconductors and other electronic devices.
From a safety standpoint, 2-[(3-Nitrophenyl)methyl]oxirane exhibits moderate toxicity levels, as determined by recent toxicity studies. Proper handling procedures are recommended when working with this compound to ensure compliance with safety regulations and minimize potential health risks.
In conclusion, 2-[(3-Nitrophenyl)methyl]oxirane (CAS No. 187151-69-5) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable material for future research and development efforts.
187151-69-5 (2-[(3-Nitrophenyl)methyl]oxirane) 関連製品
- 76241-81-1(3-iodobenzene-1,2-dicarbonitrile)
- 760-30-5(2-sulfanylacetohydrazide)
- 2137135-92-1(3-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]-2,2-dimethylpropanamide)
- 102418-74-6((+)-Biotin 4-Amidobenzoic Acid, Sodium Salt)
- 2229615-06-7(5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine)
- 1707403-00-6(2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)
- 5896-17-3(2-(Benzyloxy)benzaldehyde)
- 1803581-77-2(1-{3-[(2-chlorophenyl)methoxy]phenyl}piperazine dihydrochloride)
- 1270552-15-2(Azetidine, 2-cyclopentyl-)
- 2171614-15-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,2,3,4-thiatriazol-5-yl)carbamoylpropanoic acid)



